

In Vitro Efficacy of Novel Quinoxaline Compounds: A Comparative Guide

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Compound of Interest

Compound Name: Methyl 2,3-dichloroquinoxaline-6-carboxylate

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This guide provides a comparative analysis of the in vitro biological activities of recently developed quinoxaline compounds. Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document summarizes key quantitative data, details the experimental protocols used for their evaluation, and visualizes relevant biological pathways and experimental workflows to support further research and development in this field.

Anticancer Activity: A Comparative Analysis

Novel quinoxaline derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The data presented below summarizes the in vitro anticancer activity of several novel quinoxaline compounds against various cancer cell lines.

Compound ID	Cancer Cell Line	Cell Line Type	IC50 (µM)	Reference
FQ	MDA-MB-231	Breast Cancer	< 16	[1]
MQ	MDA-MB-231	Breast Cancer	< 16	[1]
Compound 11	Not Specified	Not Specified	0.81 - 2.91	
Compound 13	Not Specified	Not Specified	0.81 - 2.91	
Compound 4a	Not Specified	Not Specified	3.21 - 4.54	
Compound 5	Not Specified	Not Specified	3.21 - 4.54	
Compound VII ^d	HCT116, HepG2, MCF-7	Colon, Liver, Breast	Promising Activity	[2]
Compound VII ^a	HCT116, HepG2, MCF-7	Colon, Liver, Breast	Promising Activity	[2]
Compound VII ^c	HCT116, HepG2, MCF-7	Colon, Liver, Breast	Promising Activity	[2]
Compound VII ^e	HCT116, HepG2, MCF-7	Colon, Liver, Breast	Promising Activity	[2]
Compound XV ^a	HCT116, HepG2, MCF-7	Colon, Liver, Breast	Promising Activity	[2]
Compound 10	MKN 45	Gastric Adenocarcinoma	0.073	[3]
DEQX	Ht-29	Colorectal Cancer	Concentration-dependent	
OAQX	Ht-29	Colorectal Cancer	Concentration-dependent	
Compound 4b	A549	Non-small-cell Lung Cancer	11.98 ± 2.59	[4][5]
Compound 4m	A549	Non-small-cell Lung Cancer	9.32 ± 1.56	[4][5]

Compound 3h	Leukemia RPMI-8226	Leukemia	1.11	[6]
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Antimicrobial Activity of Novel Quinoxaline Derivatives

Quinoxaline compounds have also been extensively investigated for their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) are used to quantify their activity against various pathogenic bacteria and fungi. The tables below summarize the in vitro antimicrobial efficacy of selected novel quinoxaline derivatives.

Antibacterial Activity

Compound ID	Bacterial Strain	Gram Type	MIC/EC50 (µg/mL)	Reference
Compound 5k	Acidovorax citrulli	Gram-Negative	Good Activity	[7][8]
Compound 7	S. aureus, B. subtilis, E. coli, P. aeruginosa	Both	Highly Active	[9]
Compound 8a	S. aureus, B. subtilis, E. coli, P. aeruginosa	Both	Highly Active	[9]
Compound 8c	E. coli	Gram-Negative	Highly Active	[9]
Compound 8d	E. coli	Gram-Negative	Highly Active	[9]
Compound 11a	E. coli	Gram-Negative	Highly Active	[9]
Compound 11c	E. coli	Gram-Negative	Highly Active	[9]
Compound 4	S. aureus, B. subtilis, E. coli, P. aeruginosa	Both	Highly Active	[10]
Compound 5a	S. aureus, B. subtilis, E. coli, P. aeruginosa	Both	Highly Active	[10]
Compound 5c	E. coli	Gram-Negative	Highly Active	[10]
Compound 5d	E. coli	Gram-Negative	Highly Active	[10]
Compound 7a	E. coli	Gram-Negative	Highly Active	[10]
Compound 2d	Escherichia coli	Gram-Negative	8	[11]
Compound 3c	Escherichia coli	Gram-Negative	8	[11]
Compound 2d	Bacillus subtilis	Gram-Positive	16	[11]
Compound 3c	Bacillus subtilis	Gram-Positive	16	[11]
Compound 4	Bacillus subtilis	Gram-Positive	16	[11]

Compound 6a	Bacillus subtilis	Gram-Positive	16	[11]
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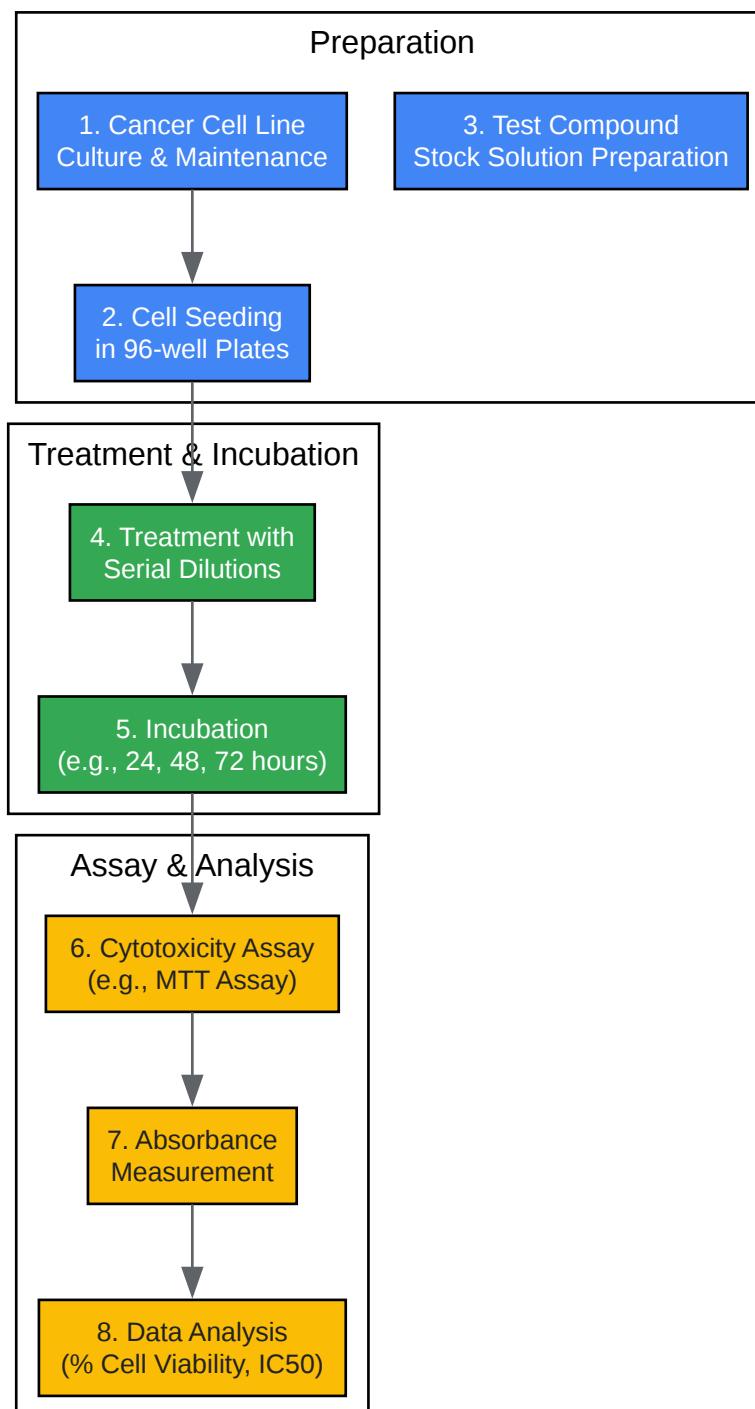
Antifungal Activity

Compound ID	Fungal Strain	EC50 (µg/mL)	Reference
Compound 5j	Rhizoctonia solani	8.54	[7] [8]
Compound 5t	Rhizoctonia solani	12.01	[7] [8]
Compound 6a	Candida albicans, Aspergillus flavus	16 (MIC)	[11]
Compound 6b	Candida albicans, Aspergillus flavus	16 (MIC)	[11]
Compound 10	Candida albicans, Aspergillus flavus	16 (MIC)	[11]

Key Signaling Pathways and Experimental Workflows

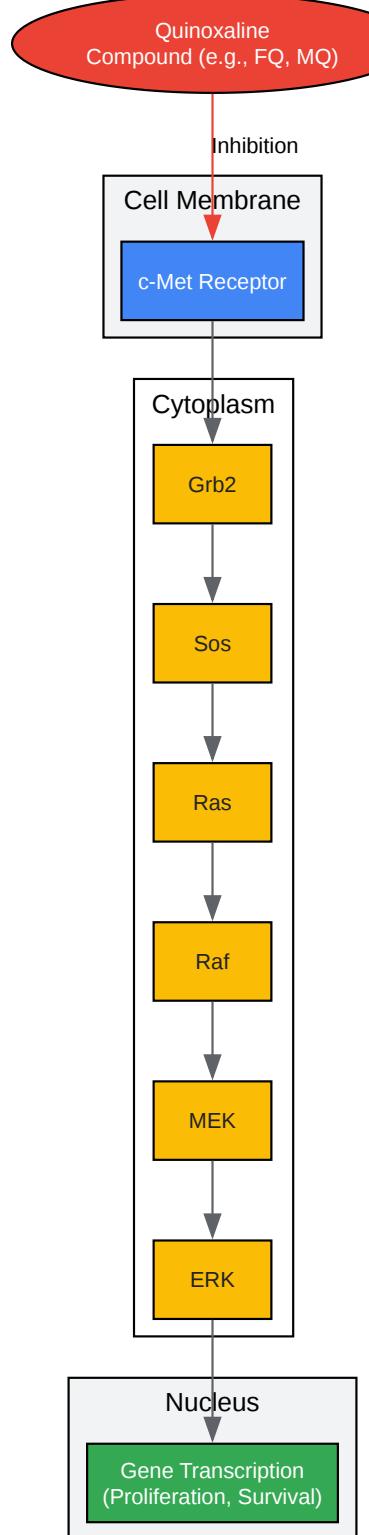
To provide a clearer understanding of the mechanisms of action and the methods used for in vitro evaluation, this section includes diagrams of a key signaling pathway targeted by quinoxaline compounds and a typical experimental workflow.

Workflow for In Vitro Cytotoxicity Testing

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Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Simplified c-Met Signaling Pathway Inhibition

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Caption: Inhibition of the c-Met kinase signaling pathway by quinoxaline compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cancer cell lines
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- Novel quinoxaline compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well plates

Procedure:

- Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[1][8]
- Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include vehicle controls (solvent alone).[8]
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[9]

- MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1][8]
- Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][8]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[1]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Cell Preparation: Induce apoptosis in cells using the desired method. Harvest both treated and untreated cells.[12]
- Washing: Wash the cells with cold PBS.[12]
- Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1×10^6 cells/mL.[12]

- Staining: Add 5 μ L of Annexin V-FITC and 1 μ L of PI solution to each 100 μ L of cell suspension.[12]
- Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[12][13]
- Analysis: After incubation, add 400 μ L of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.[12]

Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method

This method is used to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

- Bacterial strains
- Mueller-Hinton Agar (MHA) plates
- Sterile cotton swabs
- Filter paper discs
- Quinoxaline compounds
- Standard antibiotic discs (positive control)
- Incubator

Procedure:

- Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland turbidity standard).[6]
- Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[14]

- Disc Application: Aseptically place filter paper discs impregnated with a known concentration of the quinoxaline compound onto the agar surface. Also, place standard antibiotic discs as positive controls.[14]
- Incubation: Incubate the plates at 35-37°C for 18-24 hours.[2]
- Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no bacterial growth around each disc.[6]
- Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacteria to the compound.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial strains
- Mueller-Hinton Broth (MHB) or other suitable broth
- Quinoxaline compounds
- 96-well microtiter plates
- Incubator
- Microplate reader (optional)

Procedure:

- Serial Dilution: Prepare two-fold serial dilutions of the quinoxaline compound in the broth medium in a 96-well microtiter plate.[7][15]
- Inoculum Preparation: Prepare a standardized inoculum of the test bacteria.[16]

- Inoculation: Inoculate each well containing the compound dilutions with the bacterial suspension. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[7][16]
- Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[15]
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density.[7][15]

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